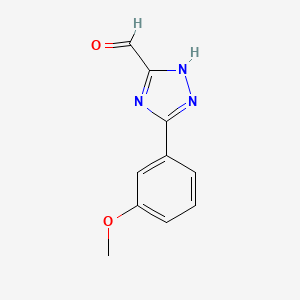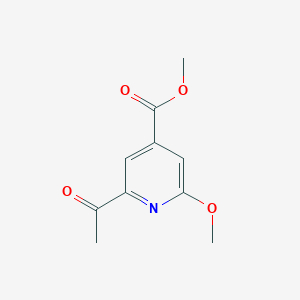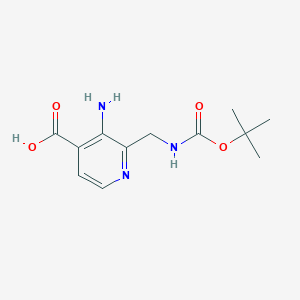![molecular formula C8H8BF3O2 B14853318 [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its chemical stability and reactivity, making it a useful reagent in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid typically involves the reaction of 2-(1,1-difluoroethyl)-4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organometallic intermediates. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group to a boronate ester.
Reduction: Reducing agents like sodium borohydride can reduce the boronic acid to the corresponding borane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from the boronic acid with the aryl halide.
科学研究应用
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism of action of [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the fluorine atoms and difluoroethyl group, making it less reactive in certain coupling reactions.
4-Fluorophenylboronic Acid: Contains a single fluorine atom, which provides some stability but lacks the additional reactivity conferred by the difluoroethyl group.
2-(1,1-Difluoroethyl)phenylboronic Acid: Similar structure but without the additional fluorine atom on the phenyl ring, resulting in different reactivity and stability profiles.
Uniqueness
The presence of both the difluoroethyl group and the additional fluorine atom on the phenyl ring makes [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid unique. These structural features enhance its reactivity and stability, making it a valuable reagent in various synthetic applications.
属性
分子式 |
C8H8BF3O2 |
|---|---|
分子量 |
203.96 g/mol |
IUPAC 名称 |
[2-(1,1-difluoroethyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O2/c1-8(11,12)6-4-5(10)2-3-7(6)9(13)14/h2-4,13-14H,1H3 |
InChI 键 |
MHSXLEBGAGNZAH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)F)C(C)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


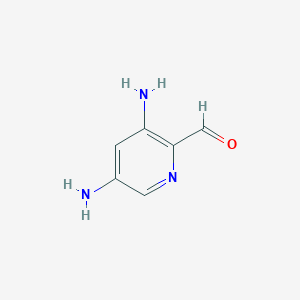

![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)

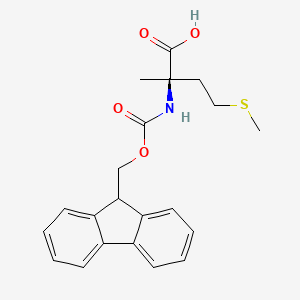


![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)

